4-(dimethylamino)-N-(3-iodophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dimethylamino)-N-(3-iodophenyl)benzamide, also known as DIBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in cancer treatment. It belongs to the class of benzamides and is known for its ability to inhibit the activity of a protein called P-glycoprotein (P-gp), which is responsible for drug resistance in cancer cells.
Wirkmechanismus
4-(dimethylamino)-N-(3-iodophenyl)benzamide inhibits the activity of P-gp by binding to its ATP-binding site, which prevents the protein from pumping out chemotherapeutic agents from cancer cells. This leads to an increase in the concentration of chemotherapeutic agents within cancer cells, which enhances their cytotoxic effects.
Biochemical and Physiological Effects
4-(dimethylamino)-N-(3-iodophenyl)benzamide has been shown to have minimal toxicity and exhibits good pharmacokinetic properties. It is rapidly absorbed and distributed in the body, and is metabolized by the liver. 4-(dimethylamino)-N-(3-iodophenyl)benzamide has also been shown to have a low potential for drug-drug interactions.
Vorteile Und Einschränkungen Für Laborexperimente
4-(dimethylamino)-N-(3-iodophenyl)benzamide has several advantages for use in lab experiments. It is readily available and easy to synthesize, and has been shown to be effective in inhibiting P-gp activity in vitro. However, its efficacy in vivo is yet to be fully established, and further studies are needed to determine its potential toxicity and side effects.
Zukünftige Richtungen
There are several future directions for research on 4-(dimethylamino)-N-(3-iodophenyl)benzamide. One potential direction is to investigate its efficacy in combination with other chemotherapeutic agents in animal models of cancer. Another direction is to explore its potential application in other diseases, such as Alzheimer's disease, where P-gp plays a role in drug resistance. Additionally, further studies are needed to determine its potential toxicity and side effects, as well as its pharmacokinetic properties in humans.
Synthesemethoden
The synthesis of 4-(dimethylamino)-N-(3-iodophenyl)benzamide involves the reaction of 3-iodoaniline with 4-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine. The reaction yields 4-(dimethylamino)-N-(3-iodophenyl)benzamide as a white crystalline solid with a melting point of 169-171°C.
Wissenschaftliche Forschungsanwendungen
4-(dimethylamino)-N-(3-iodophenyl)benzamide has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the activity of P-gp, which is responsible for drug resistance in cancer cells. This makes 4-(dimethylamino)-N-(3-iodophenyl)benzamide a potential candidate for use in combination with other chemotherapeutic agents to improve their efficacy.
Eigenschaften
IUPAC Name |
4-(dimethylamino)-N-(3-iodophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IN2O/c1-18(2)14-8-6-11(7-9-14)15(19)17-13-5-3-4-12(16)10-13/h3-10H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFVZKKOQKPKDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(3-iodophenyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.